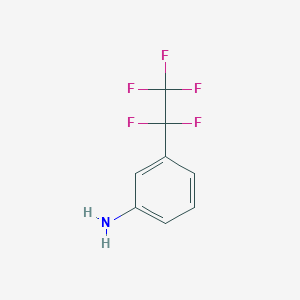

3-(1,1,2,2,2-Pentafluoroethyl)aniline

説明

3-(1,1,2,2,2-Pentafluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₅F₅N. Its structure features a pentafluoroethyl (–CF₂CF₃) substituent at the meta position of the aniline ring. This electron-withdrawing group significantly alters the compound’s electronic properties, lipophilicity, and chemical reactivity compared to non-fluorinated anilines. While explicit data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural analogs suggest high thermal stability and low solubility in polar solvents due to the perfluorinated moiety .

特性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVXSCTJMFIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631330 | |

| Record name | 3-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-74-7 | |

| Record name | 3-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline typically involves the reaction of aniline with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the iodine atom with the aniline group, resulting in the formation of 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Industrial Production Methods

On an industrial scale, the production of 3-(1,1,2,2,2-Pentafluoroethyl)aniline may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.

化学反応の分析

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The pentafluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline compounds.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

3-(1,1,2,2,2-Pentafluoroethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. Its fluorinated structure can enhance the stability and reactivity of the resulting products. For instance, it has been utilized in the development of specialty chemicals that require high thermal stability and resistance to degradation.

Fluorination Reactions

The compound is involved in several fluorination reactions that are essential for creating fluorinated derivatives with specific properties. These reactions can include nucleophilic substitutions where the pentafluoroethyl group is introduced into other aromatic systems .

Pharmaceutical Applications

Medicinal Chemistry

The unique properties of 3-(1,1,2,2,2-Pentafluoroethyl)aniline make it a candidate for drug development. Its fluorinated nature can influence pharmacokinetics and bioavailability. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity compared to their non-fluorinated counterparts .

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of 3-(1,1,2,2,2-Pentafluoroethyl)aniline exhibit significant anticancer properties. For example, compounds similar to this aniline have shown to induce apoptosis in human cancer cell lines at concentrations between 10 µM and 50 µM. This suggests potential therapeutic applications in oncology.

Agricultural Chemicals

Insecticides and Herbicides

The compound is recognized for its utility in the synthesis of agricultural chemicals such as insecticides and herbicides. It acts as an intermediate in the production of active ingredients that are effective against various pests . The incorporation of fluorine atoms enhances the efficacy and environmental stability of these agrochemicals.

Case Study: Efficacy Testing

Research has indicated that formulations containing fluorinated anilines demonstrate improved efficacy against common agricultural pests compared to traditional non-fluorinated options. This has implications for developing more effective pest control strategies while minimizing environmental impact .

Materials Science

Development of Specialty Materials

3-(1,1,2,2,2-Pentafluoroethyl)aniline is used in developing high-performance materials such as coatings and polymers that require specific thermal and chemical resistance properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Optical Materials

The compound's unique optical properties make it suitable for applications in optical materials. Fluorinated compounds are often used in coatings that require low refractive indices or high transparency.

Environmental Applications

Pollution Control

Research indicates potential applications of fluorinated compounds like 3-(1,1,2,2,2-Pentafluoroethyl)aniline in environmental remediation technologies. Their chemical stability allows them to be used as agents in processes aimed at degrading persistent pollutants .

Summary Table of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Building blocks for complex organic molecules | Enhanced stability and reactivity |

| Pharmaceuticals | Drug development; anticancer activity | Improved bioavailability |

| Agricultural Chemicals | Insecticides; herbicides | Increased efficacy against pests |

| Materials Science | Specialty coatings; polymers | High thermal stability; chemical resistance |

| Environmental Applications | Pollution control technologies | Chemical stability; potential degradation agents |

作用機序

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.

類似化合物との比較

3-(Trifluoromethyl)aniline

Molecular Formula : C₇H₆F₃N

Key Differences :

- Substituent : The trifluoromethyl (–CF₃) group is less fluorinated and less bulky than the pentafluoroethyl (–CF₂CF₃) group.

- Applications : 3-(Trifluoromethyl)aniline is widely used in agrochemicals and pharmaceuticals, suggesting that the pentafluoroethyl derivative may find niche applications where enhanced fluorination is required for stability or hydrophobicity .

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Molecular Formula: C₈H₇F₄NO Key Differences:

- Substituent Type : The tetrafluoroethoxy (–O–CF₂CF₂H) group introduces an ether linkage, differing from the alkyl-based pentafluoroethyl group.

- Polarity : The ether oxygen may increase polarity slightly, improving solubility in aprotic solvents compared to the purely alkyl-fluorinated analog.

- Synthetic Utility : This compound is commercially available (e.g., 98% purity from suppliers like amadischem and leapchem ), whereas 3-(1,1,2,2,2-Pentafluoroethyl)aniline’s synthesis and availability are less documented.

4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline

Molecular Formula : C₁₀H₅F₁₀N

Key Differences :

- Substituent Complexity : This analog features a heptafluoropropanyl group (–CF(CF₃)₂) and an additional trifluoromethyl group, resulting in higher fluorine content (10 F atoms vs. 5 F atoms).

- Steric Effects : The branched heptafluoropropanyl group introduces significant steric hindrance, likely reducing reactivity in substitution reactions compared to the linear pentafluoroethyl analog.

- Molecular Weight : With a molecular weight of 329.14 g/mol, it is substantially heavier than 3-(1,1,2,2,2-Pentafluoroethyl)aniline (est. ~231 g/mol), impacting its diffusion and pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Fluorination Impact : Increasing fluorine content correlates with enhanced chemical inertness and hydrophobicity, making these compounds suitable for surfaces requiring resistance to solvents or oxidation .

- Synthetic Challenges : The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline likely requires specialized fluorination techniques, such as electrochemical fluorination or transition-metal catalysis, which are less commonly needed for analogs like 3-(Trifluoromethyl)aniline .

- Toxicity Considerations : Perfluoroalkylated anilines may pose environmental persistence concerns similar to PFECHS (a related sulfonic acid) , necessitating rigorous safety evaluations.

生物活性

3-(1,1,2,2,2-Pentafluoroethyl)aniline (CAS No. 710-74-7) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and environmental science. This compound is characterized by a pentafluoroethyl group attached to an aniline structure, which may influence its interactions with biological systems.

The chemical structure of 3-(1,1,2,2,2-pentafluoroethyl)aniline can be represented as follows:

- Molecular Formula : C8H6F5N

- Molecular Weight : 215.13 g/mol

Biological Activity Overview

The biological activity of 3-(1,1,2,2,2-pentafluoroethyl)aniline is primarily linked to its interaction with various biological targets. Research has indicated that compounds with similar structures often exhibit significant pharmacological properties including:

- Antimicrobial Activity : Fluorinated compounds are known for their ability to disrupt microbial membranes.

- Enzyme Inhibition : The presence of the aniline moiety allows for potential interactions with enzymes or receptors.

The mechanism of action for 3-(1,1,2,2,2-pentafluoroethyl)aniline is hypothesized to involve:

- Covalent Bonding : The aniline nitrogen may form covalent bonds with electrophilic sites on proteins.

- Hydrophobic Interactions : The pentafluoroethyl group enhances hydrophobic interactions which can stabilize binding to lipid membranes or protein pockets.

Research Findings and Case Studies

Recent studies have explored the biological implications of fluorinated compounds similar to 3-(1,1,2,2,2-pentafluoroethyl)aniline. Below are summarized findings from relevant research articles:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Properties : A study indicated that fluorinated anilines exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts. The pentafluoroethyl group increases lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

- Enzyme Inhibition : Research on similar compounds has shown that they can inhibit key metabolic enzymes in pathogens such as Plasmodium falciparum, suggesting that 3-(1,1,2,2,2-pentafluoroethyl)aniline may possess similar inhibitory effects . This is particularly relevant in the context of developing new antimalarial agents.

- Toxicological Studies : Toxicological assessments have demonstrated that while the compound retains significant biological activity against pathogens, it exhibits low toxicity towards human cell lines. This property is crucial for its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。